molecular formula C23H28N4O4 B14608164 1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) CAS No. 59663-40-0

1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)

Cat. No.: B14608164
CAS No.: 59663-40-0
M. Wt: 424.5 g/mol
InChI Key: YPKGBWTZGSJPPA-UHFFFAOYSA-N
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Description

1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl groups and linked to propan-2-ol units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and substituted anilines.

    Substitution with Methoxyphenyl Groups: The triazine core is then subjected to nucleophilic substitution reactions with 4-methoxyaniline to introduce the methoxyphenyl groups.

    Attachment of Propan-2-ol Units: The final step involves the reaction of the substituted triazine with propan-2-ol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and acids/bases can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties could be due to its interaction with microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) is unique due to its specific triazine core structure and the presence of propan-2-ol units, which confer distinct chemical and biological properties not found in the similar compounds mentioned above.

Properties

CAS No.

59663-40-0

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

1-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C23H28N4O4/c1-15(28)13-27(14-16(2)29)23-24-21(17-5-9-19(30-3)10-6-17)22(25-26-23)18-7-11-20(31-4)12-8-18/h5-12,15-16,28-29H,13-14H2,1-4H3

InChI Key

YPKGBWTZGSJPPA-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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